Cas no 85-02-9 (Benzofquinoline)

Benzofquinoline structure
Benzofquinoline structure
Nombre del producto:Benzofquinoline
Número CAS:85-02-9
MF:C13H9N
Megavatios:179.217262983322
MDL:MFCD00022235
CID:721360
PubChem ID:87563287

Benzofquinoline Propiedades químicas y físicas

Nombre e identificación

    • Benzo[f]quinoline
    • 5,6-Benzoquinoline
    • Benzo[f]quinoline1000µg
    • β-Naphthoquinoline
    • 1-Azaphenanthrene
    • 5,6-Benzo[f]quinoline
    • NSC 9850
    • beta-Naphthoquinoline
    • Benzo(f)quinoline
    • Benzo(f)-quinoline
    • .beta.-Naphthoquinoline
    • 5,6-Benzo(f)quinoline
    • HCAUQPZEWLULFJ-UHFFFAOYSA-N
    • 525476DTML
    • DSSTox_CID_4585
    • DSSTox_RID_77457
    • DSSTox_GSID_24585
    • SMR000304535
    • benzo(f)chinolin
    • b-Naphthoquinoline
    • Maybridge1_004106
    • MLS000720006
    • MLS002415715
    • azaphenanthrene
    • Benzofquinoline
    • DTXSID2024585
    • NCGC00257031-01
    • NAPHTHOPYRIDINE
    • SCHEMBL50649
    • AMY15269
    • CS-0155780
    • Tox21_201772
    • BENZO(F)QUINOLINE [MI]
    • EU-0033365
    • InChI=1/C13H9N/c1-2-5-11-10(4-1)7-8-13-12(11)6-3-9-14-13/h1-9
    • NSC9850
    • B0087
    • DTXCID804585
    • AKOS003342511
    • 5-20-08-00220 (Beilstein Handbook Reference)
    • MFCD00022235
    • NCGC00091878-01
    • CCRIS 800
    • NSC-9850
    • Q27260966
    • EINECS 201-582-0
    • HMS553C16
    • CAS-85-02-9
    • Tox21_303188
    • HMS3381C14
    • HMS2593G11
    • SR-01000640759-1
    • BRN 0120261
    • A903290
    • UNII-525476DTML
    • FT-0631392
    • NS00038739
    • CCG-51463
    • NCGC00259321-01
    • 85-02-9
    • CHEMBL1565107
    • NCGC00091878-02
    • AS-56840
    • BBL002307
    • DB-056839
    • Benzoquinoline, (f)
    • 1Azaphenanthrene
    • STK325158
    • 5,6Benzo(f)quinoline
    • betaNaphthoquinoline
    • BENZO(F)QUINOLONE
    • 5,6Benzoquinoline
    • MDL: MFCD00022235
    • Renchi: 1S/C13H9N/c1-2-5-11-10(4-1)7-8-13-12(11)6-3-9-14-13/h1-9H
    • Clave inchi: HCAUQPZEWLULFJ-UHFFFAOYSA-N
    • Sonrisas: N1C2C=CC3C(C=2C=CC=1)=CC=CC=3
    • Brn: 0120261

Atributos calculados

  • Calidad precisa: 179.073499g/mol
  • Carga superficial: 0
  • XLogP3: 3.5
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Cuenta de enlace giratorio: 0
  • Masa isotópica única: 179.073499g/mol
  • Masa isotópica única: 179.073499g/mol
  • Superficie del Polo topológico: 12.9Ų
  • Recuento de átomos pesados: 14
  • Complejidad: 201
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Carga superficial: 0

Propiedades experimentales

  • Color / forma: A nearly colorless crystal
  • Denso: 1.187±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto de fusión: 89.0 to 93.0 deg-C
  • Punto de ebullición: 350°C(lit.)
  • Punto de inflamación: 166 °C
  • índice de refracción: 1.7270 (estimate)
  • Disolución: Almost insoluble (0.095 g/l) (25 º C),
  • PSA: 12.89000
  • Logp: 3.38800
  • Disolución: Soluble in ethanol \ ether \ hydrocarbons and carbon disulfide, slightly soluble in boiling water
  • Merck: 1105

Benzofquinoline Información de Seguridad

Benzofquinoline Datos Aduaneros

  • Código HS:2933990090
  • Datos Aduaneros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Benzofquinoline PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B51295-250mg
Benzo[f]quinoline
85-02-9 98% HPLC
250mg
¥486.0 2022-10-09
BAI LING WEI Technology Co., Ltd.
256824-12 * 50MG
Benzo[f]quinoline, 98%
85-02-9 98%
12 * 50MG
¥ 1212 2022-04-26
eNovation Chemicals LLC
D758281-5g
Benzo[f]quinoline
85-02-9 98%
5g
$635 2024-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
QF890-100mg
Benzofquinoline
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100mg
¥386.0 2022-05-30
abcr
AB137214-1 g
Benzo[f]quinoline, 98%; .
85-02-9 98%
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€224.20 2023-05-09
Alichem
A189005578-1g
Benzo[f]quinoline
85-02-9 95%
1g
$255.30 2023-08-31
BAI LING WEI Technology Co., Ltd.
256824-250MG
Benzo[f]quinoline, 98%
85-02-9 98%
250MG
¥ 798 2022-04-26
abcr
AB137214-1g
Benzo[f]quinoline, 98%; .
85-02-9 98%
1g
€213.90 2025-03-19
Aaron
AR003OQX-200mg
Benzo[f]quinoline
85-02-9 98%
200mg
$53.00 2025-01-22
BAI LING WEI Technology Co., Ltd.
J92199672-1g
Benzo[f]quinoline
85-02-9
1g
¥3690 2023-11-24

Benzofquinoline Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Methanol ,  Toluene ,  Water ;  15 h, 90 °C
2.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  rt; overnight, rt
2.2 Reagents: Water
Referencia
A general and efficient method for the synthesis of benzo-(iso)quinoline derivatives
Mamane, Victor; et al, Tetrahedron, 2008, 64(47), 10699-10705

Métodos de producción 2

Condiciones de reacción
1.1 Solvents: Ethylammonium nitrate ;  24 h, 60 °C
Referencia
Nitroquinolines as dienophiles in polar Diels-Alder reactions. Influences of molecular solvents and ionic liquids
Cancian, Silvina; et al, International Electronic Conference on Synthetic Organic Chemistry, 2010, ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Toluene ;  6 h, reflux
Referencia
A new multicomponent protocol for the synthesis of pyridines and fused pyridines via a formal aza [3 + 3] cycloaddition
Tenti, Giammarco; et al, Current Organic Synthesis, 2013, 10(4), 645-654

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Trimethyl phosphate ,  Lithium iodide Solvents: Tetrahydrofuran ;  16 h, rt → 65 °C; 65 °C → rt
1.2 Reagents: Potassium tert-butoxide ,  18-Crown-6 Solvents: Tetrahydrofuran ;  rt; rt → 65 °C; 6 h, 65 °C; 65 °C → rt
1.3 Reagents: Ammonia Solvents: Water
Referencia
Deaminative ring contraction for the synthesis of polycyclic heteroaromatics: a concise total synthesis of toddaquinoline
Kirkeby, Emily K.; et al, ChemRxiv, 2023, 1, 1-7

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Phosphoric acid ,  Oxygen Solvents: 1,2-Dichloroethane ,  Water ;  24 h, 1 atm, 170 °C; 170 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  10 min, rt
Referencia
Homologation of the Fischer Indolization: A Quinoline Synthesis via Homo-Diaza-Cope Rearrangement
Gerosa, Gabriela Guillermina ; et al, Angewandte Chemie, 2020, 59(46), 20485-20488

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Benzeneacetic acid, α-diazo-, methyl ester Catalysts: Copper(II) triflate Solvents: 1,2-Dichloroethane ;  12 h, 60 °C
Referencia
Copper-catalyzed oxygen atom transfer of N-oxides leading to a facile deoxygenation procedure applicable to both heterocyclic and amine N-oxides
Jeong, Jisu; et al, Chemical Communications (Cambridge, 2015, 51(32), 7035-7038

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  rt; overnight, rt
1.2 Reagents: Water
Referencia
A general and efficient method for the synthesis of benzo-(iso)quinoline derivatives
Mamane, Victor; et al, Tetrahedron, 2008, 64(47), 10699-10705

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: 1,1-Dimethylhydrazine Catalysts: Indium trichloride Solvents: Ethanol ;  30 min, rt
1.2 4 h, rt
1.3 Catalysts: Palladium Solvents: Toluene ;  16 h, reflux
2.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Toluene ;  6 h, reflux
Referencia
A new multicomponent protocol for the synthesis of pyridines and fused pyridines via a formal aza [3 + 3] cycloaddition
Tenti, Giammarco; et al, Current Organic Synthesis, 2013, 10(4), 645-654

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Zinc Catalysts: Tetrabutylammonium iodide ,  Bis(triphenylphosphine) nickel dibromide Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Solvents: Tetrahydrofuran ;  24.5 h, 50 °C; 50 °C → rt
1.3 Reagents: Ammonia Solvents: Water ;  rt
2.1 Reagents: Trimethyl phosphate ,  Lithium iodide Solvents: Tetrahydrofuran ;  16 h, rt → 65 °C; 65 °C → rt
2.2 Reagents: Potassium tert-butoxide ,  18-Crown-6 Solvents: Tetrahydrofuran ;  rt → 65 °C; 6 h, 65 °C; 65 °C → rt
2.3 Reagents: Ammonia Solvents: Water ;  rt
Referencia
Deaminative ring contraction for the synthesis of polycyclic heteroaromatics: a concise total synthesis of toddaquinoline
Kirkeby, Emily K.; et al, Chemical Science, 2023, 14(38), 10508-10514

Métodos de producción 10

Condiciones de reacción
Referencia
Synthesis of heterocyclic systems: a new synthesis of benzoquinolines and benzindoles
Nasipuri, D.; et al, Indian Journal of Chemistry, 1976, (11), 819-22

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  24 h, 111 °C; 111 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 7 - 8
Referencia
Quinoline synthesis by improved Skraup-Doebner-Von Miller reactions utilizing acrolein diethyl acetal
Ramann, Ginelle A.; et al, Tetrahedron Letters, 2015, 56(46), 6436-6439

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Oxygen
Referencia
Photocyclization of stilbenes and related molecules
Mallory, Frank B.; et al, Organic Reactions (Hoboken, 1984, 30,

Métodos de producción 13

Condiciones de reacción
1.1 Catalysts: Sodium carbonate
Referencia
Structure and synthesis of Reed's base (1,3-dimethyl-5,6-benzoquinoline)
Singh, Prem Narayan; et al, Indian Journal of Chemistry, 1976, (12), 973-4

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Arsenic acid (H3AsO4) Solvents: Water ;  140 °C; 140 °C; 4 h, 150 - 155 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 9, 150 - 155 °C
2.1 Solvents: Water ;  heated
2.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Referencia
Benzo[f]quinoline. Synthesis and structural analysis
Bejan, Vasilichia; et al, Revista de Chimie (Bucharest, 2011, 62(2), 199-200

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Trifluoroacetic acid ,  2,4,6-Trimethylpyridine ,  Palladium diacetate Solvents: 1,3-Propanediol ;  16 h, 150 °C
Referencia
Assembly of Diversely Substituted Quinolines via Aerobic Oxidative Aromatization from Simple Alcohols and Anilines
Li, Jixing; et al, Journal of Organic Chemistry, 2017, 82(6), 3284-3290

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Oxygen
Referencia
Photocyclization of stilbenes and related molecules
Mallory, Frank B.; et al, Organic Reactions (Hoboken, 1984, 30,

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  Tri-tert-butylphosphine Solvents: Toluene ;  24 h, 100 °C
2.1 Reagents: Phosphoric acid ,  Oxygen Solvents: 1,2-Dichloroethane ,  Water ;  24 h, 1 atm, 170 °C; 170 °C → rt
2.2 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  10 min, rt
Referencia
Homologation of the Fischer Indolization: A Quinoline Synthesis via Homo-Diaza-Cope Rearrangement
Gerosa, Gabriela Guillermina ; et al, Angewandte Chemie, 2020, 59(46), 20485-20488

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
2.1 Catalysts: Sodium carbonate
Referencia
Structure and synthesis of Reed's base (1,3-dimethyl-5,6-benzoquinoline)
Singh, Prem Narayan; et al, Indian Journal of Chemistry, 1976, (12), 973-4

Métodos de producción 19

Condiciones de reacción
1.1 Solvents: Water ;  heated
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Referencia
Benzo[f]quinoline. Synthesis and structural analysis
Bejan, Vasilichia; et al, Revista de Chimie (Bucharest, 2011, 62(2), 199-200

Benzofquinoline Raw materials

Benzofquinoline Preparation Products

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